molecular formula C2H2N3S2Zn+ B13837331 Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

Cat. No.: B13837331
M. Wt: 197.6 g/mol
InChI Key: OTTPCYRHOWUXGE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc Thiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with zinc salts. One common method is to react 5-amino-1,3,4-thiadiazole-2-thiol with zinc acetate in an appropriate solvent under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of Zinc Thiazole may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Zinc Thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Uniqueness: Zinc Thiazole stands out due to its zinc coordination, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in anticancer research highlight its versatility compared to other thiadiazole derivatives .

Biological Activity

Zinc Thiazole, specifically the compound Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on current research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a coordination reaction involving zinc ions and thiazole derivatives. The structural framework of Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc comprises a central zinc atom coordinated by two thiazole ligands, which enhance its biological activity through various mechanisms.

2.1 Antimicrobial Properties

Research indicates that zinc thiazole exhibits significant antimicrobial activity. A study demonstrated that derivatives containing the 1,3,4-thiadiazole moiety showed moderate to significant antibacterial and antifungal activities against various pathogens:

Pathogen TypeExample PathogensMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus, Bacillus cereusMIC = 32.6 μg/mL
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaMIC = 47.5 μg/mL
Fungal StrainsAspergillus niger, Aspergillus fumigatusMIC = 25 μg/mL

These findings suggest that zinc thiazole could serve as a potential candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

The cytostatic properties of thiazole derivatives have been explored extensively. Compounds similar to Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that certain thiazole derivatives can inhibit key cellular pathways involved in cancer progression, making them potential candidates for anticancer therapies .

2.3 Plant Defense Mechanisms

Zinc thiazole has been investigated for its role in enhancing plant defense mechanisms against pathogens. In peanut seedlings infected with Ralstonia solanacearum, treatment with zinc thiazole significantly increased the activities of defense-related enzymes such as phenylalanine ammonia lyase (PAL) and polyphenol oxidase (PPO):

Treatment ConditionPAL Activity Increase (%)PPO Activity Increase (%)
Control--
Salt Stress6%-
Pathogen Challenge47%-
Salt + Pathogen63%-
Zinc Thiazole Treatment (5 mM)20% increase over control-

This suggests that zinc thiazole not only enhances pathogen resistance but also mitigates the effects of abiotic stressors like salinity .

3.1 Microbial Community Dynamics

A microcosm experiment evaluated the effects of zinc thiazole on microbial communities over a period of 60 days. The results indicated that zinc thiazole influenced microbial diversity and abundance, suggesting its potential use in agricultural settings to manage soil health and pathogen resistance .

3.2 Efficacy Against Specific Pathogens

In field studies, zinc thiazole demonstrated over 88% control efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. This highlights its practical applications in crop protection and disease management strategies .

4. Conclusion

The compound Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc exhibits a range of biological activities that make it a promising candidate for further research and application in various fields including agriculture and medicine. Its antimicrobial properties, potential anticancer effects, and ability to enhance plant defenses underscore its versatility as a bioactive compound.

Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring the compound's efficacy in clinical and agricultural settings to harness its full potential.

Properties

Molecular Formula

C2H2N3S2Zn+

Molecular Weight

197.6 g/mol

IUPAC Name

zinc;5-amino-1,3,4-thiadiazole-2-thiolate

InChI

InChI=1S/C2H3N3S2.Zn/c3-1-4-5-2(6)7-1;/h(H2,3,4)(H,5,6);/q;+2/p-1

InChI Key

OTTPCYRHOWUXGE-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=C(S1)[S-])N.[Zn+2]

Origin of Product

United States

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